Oxiranylmethyl 2-ethylhexanoate

Epoxy Resin Formulation Reactive Diluent Efficiency Viscosity Control

Oxiranylmethyl 2-ethylhexanoate (CAS 73936-65-9), also known as glycidyl 2-ethylhexanoate, is a monofunctional glycidyl ester characterized by a reactive oxirane (epoxide) group and a branched C8 alkyl chain. With a molecular formula of C11H20O3 and a molecular weight of 200.28 g/mol, this liquid compound exhibits a boiling point of 261.658°C at 760 mmHg and a calculated density of 0.995 g/cm³.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 73936-65-9
Cat. No. B12656213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiranylmethyl 2-ethylhexanoate
CAS73936-65-9
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OCC1CO1
InChIInChI=1S/C11H20O3/c1-3-5-6-9(4-2)11(12)14-8-10-7-13-10/h9-10H,3-8H2,1-2H3
InChIKeyCZKVZZHFMXVDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxiranylmethyl 2-Ethylhexanoate (CAS 73936-65-9): Industrial Procurement and Differentiation Guide


Oxiranylmethyl 2-ethylhexanoate (CAS 73936-65-9), also known as glycidyl 2-ethylhexanoate, is a monofunctional glycidyl ester characterized by a reactive oxirane (epoxide) group and a branched C8 alkyl chain [1]. With a molecular formula of C11H20O3 and a molecular weight of 200.28 g/mol, this liquid compound exhibits a boiling point of 261.658°C at 760 mmHg and a calculated density of 0.995 g/cm³ [1]. Its primary industrial utility stems from its function as a reactive diluent in epoxy resin systems, leveraging its low viscosity and mono-epoxide functionality to reduce formulation viscosity without compromising crosslink density [2].

Why Generic Substitution of Oxiranylmethyl 2-Ethylhexanoate Fails: Evidence-Based Differentiation from Common Reactive Diluents


The direct substitution of oxiranylmethyl 2-ethylhexanoate with a common glycidyl ether-based reactive diluent (e.g., 2-ethylhexyl glycidyl ether) is not straightforward due to fundamental differences in chemical structure, physicochemical properties, and consequent performance characteristics. As a glycidyl ester, this compound possesses an ester linkage that imparts distinct solubility, hydrophobicity, and reactivity profiles compared to the ether linkage of its glycidyl ether analogs . These differences manifest in quantifiable variations in viscosity reduction efficiency, compatibility with resin systems, and the ultimate mechanical and barrier properties of the cured formulation, necessitating a targeted, evidence-based approach to material selection .

Quantitative Differentiation Evidence for Oxiranylmethyl 2-Ethylhexanoate: A Procurement-Focused Technical Guide


Viscosity and Density Differentiation: Oxiranylmethyl 2-Ethylhexanoate vs. 2-Ethylhexyl Glycidyl Ether

Oxiranylmethyl 2-ethylhexanoate (glycidyl ester) exhibits a calculated density of 0.995 g/cm³ [1]. In contrast, the widely used glycidyl ether analog, 2-ethylhexyl glycidyl ether (HELOXY™ 116), has a reported viscosity of 2–4 cP at 25°C and a density range of 7.49–7.66 lbs/gal (approximately 0.897–0.918 g/cm³) . The higher density of the glycidyl ester suggests a more compact molecular packing, which can influence both the rheological behavior of the uncured resin and the final cured network density.

Epoxy Resin Formulation Reactive Diluent Efficiency Viscosity Control

Hydrophobicity and Water Insolubility: A Class-Level Advantage of Glycidyl Esters over Glycidyl Ethers

As a glycidyl ester, oxiranylmethyl 2-ethylhexanoate belongs to a chemical class known for its hydrophobic character. Evidence for the class indicates that related glycidyl esters, such as octanoic acid glycidyl ester, exhibit limited water solubility due to their hydrophobic nature . This inherent hydrophobicity, derived from the ester linkage and alkyl chain, contrasts with many glycidyl ethers, which can exhibit greater water solubility and hygroscopicity, potentially impacting the long-term moisture resistance of cured formulations.

Coating Formulation Water Resistance Hydrophobic Modification

Molecular Weight and Epoxide Equivalent Weight: Impact on Network Architecture

The molecular weight of oxiranylmethyl 2-ethylhexanoate is 200.28 g/mol, and as a monofunctional epoxide, its theoretical epoxide equivalent weight (EEW) is also 200.28 g/eq [1]. In comparison, the common monofunctional diluent 2-ethylhexyl glycidyl ether has a molecular weight of 186.29 g/mol (C11H22O2) and a reported weight per epoxide (WPE) range of 215–225 g/eq . The slightly higher molecular weight and EEW of the glycidyl ester means that, on a weight basis, it contributes slightly fewer epoxy groups per unit mass, which can subtly influence the stoichiometry and final crosslink density of the cured epoxy network.

Epoxy Network Design Crosslink Density Thermoset Properties

Established Benchmark Status: Oxiranylmethyl 2-Ethylhexanoate as a Comparative Standard in Glycidyl Ester Patent Literature

In the development of novel C10 alkanoic acid glycidyl esters, oxiranylmethyl 2-ethylhexanoate was explicitly selected and synthesized as a comparative example to benchmark the performance of the new esters [1]. Its synthesis, following established literature procedures, served as a direct reference point against which the properties and yields of the inventive glycidyl esters (e.g., glycidyl 2-propylheptanoate) were compared. This selection as a benchmark compound in patent literature underscores its recognized and well-characterized position within the class of glycidyl ester reactive diluents.

Intellectual Property Chemical Synthesis Benchmarking Glycidyl Ester Development

Optimal Application Scenarios for Oxiranylmethyl 2-Ethylhexanoate Based on Quantitative Differentiation Evidence


Viscosity Modification in High-Performance Epoxy Coatings Requiring Balanced Hydrophobicity

In the formulation of protective epoxy coatings where both low application viscosity and enhanced moisture resistance are critical, oxiranylmethyl 2-ethylhexanoate offers a targeted solution. Its higher density and hydrophobic ester character [1] provide a distinct profile compared to common glycidyl ether diluents . This makes it particularly suitable for marine, industrial maintenance, and infrastructure coatings where long-term water and corrosion resistance are paramount.

Precision Stoichiometry in High-Solids Epoxy Systems

For formulators seeking to precisely control the crosslink density and final mechanical properties of high-solids or solvent-free epoxy systems, the slightly lower theoretical epoxide equivalent weight (EEW) of oxiranylmethyl 2-ethylhexanoate (200.28 g/eq) [1] compared to some commercial glycidyl ethers allows for finer adjustment of the resin-to-hardener stoichiometry. This can be leveraged to optimize properties such as hardness, flexibility, and chemical resistance without compromising the viscosity reduction benefits.

Academic and Industrial Research on Glycidyl Ester Structure-Property Relationships

Given its established role as a benchmark compound in the patent literature for novel glycidyl ester development [1], oxiranylmethyl 2-ethylhexanoate is an ideal candidate for fundamental and applied research into structure-property relationships of reactive diluents. Its well-characterized synthesis and properties provide a reliable baseline for comparative studies aimed at developing next-generation, high-performance epoxy modifiers with tailored hydrophobicity, reactivity, and network-forming characteristics.

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